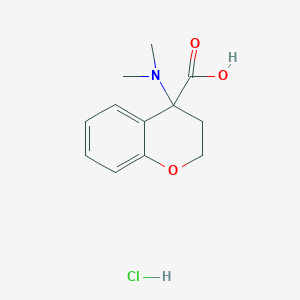
(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)-pyridin-2-ylcarbamate
Descripción general
Descripción
(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate is a chemical compound with the molecular formula C11H14ClN3O3 and a molecular weight of 271.70 g/mol. This compound is characterized by its solid state and white to pale yellow appearance. It is sparingly soluble in water but dissolves in solvents such as ethanol, acetone, and dichloromethane.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate typically involves the reaction of 4-chloro-3-formylpyridin-2-ylcarbamate with hydroxylamine under acidic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then treated with tert-butyl carbamate to yield the final product.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of different derivatives, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate has various applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other chemical products.
Mecanismo De Acción
(E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate can be compared with other similar compounds, such as tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate and tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate. These compounds share structural similarities but differ in their functional groups and reactivity. The unique features of (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate, such as its oxime group, contribute to its distinct chemical properties and applications.
Comparación Con Compuestos Similares
Tert-butyl 4-chloro-3-formylpyridin-2-ylcarbamate
Tert-butyl 4-chloro-3-hydroxypyridin-2-ylcarbamate
Tert-butyl 4-chloro-5-methoxypyridin-3-ylcarbamate
This comprehensive overview provides a detailed understanding of (E)-Tert-butyl 4-chloro-3-((hydroxyimino)methyl)pyridin-2-ylcarbamate, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
IUPAC Name |
tert-butyl N-[4-chloro-3-[(E)-hydroxyiminomethyl]pyridin-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O3/c1-11(2,3)18-10(16)15-9-7(6-14-17)8(12)4-5-13-9/h4-6,17H,1-3H3,(H,13,15,16)/b14-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGZHNYBXXWRCI-MKMNVTDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(3-Amino-2-methylpropyl)sulfanyl]-2-methoxybenzene hydrochloride](/img/structure/B1522961.png)




![2-Chloro-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1522970.png)


![2-[(2-Methoxyethyl)amino]propanamide hydrochloride](/img/structure/B1522975.png)

